molecular formula C9H8N2O2 B2944166 Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1891207-34-3

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B2944166
CAS No.: 1891207-34-3
M. Wt: 176.175
InChI Key: KAPPGBJSXRQULN-UHFFFAOYSA-N
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Description

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate (CAS 1891207-34-3) is a high-value heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a fused pyrrolo[1,2-a]pyrazine core, a privileged scaffold recognized for its diverse biological activities. The structure is characterized by the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. It should be stored at 2-8°C to maintain stability . The pyrrolo[1,2-a]pyrazine core is a significant structural fragment found in numerous natural and synthetic bioactive molecules. It is a key intermediate for constructing more complex derivatives with potential pharmacological value. Research indicates that this heterocyclic system is present in compounds exhibiting a wide spectrum of biological activities, including antitumor and cytotoxic effects, HIV-1 integrase inhibition , and inhibition of poly(ADP-ribose) polymerase (PARP) , a target for cancer therapy . Furthermore, the scaffold has been identified in molecules with anticonvulsant properties, showing efficacy in animal models of epilepsy , as well as in potent antifungal agents active against various Candida species, including multidrug-resistant strains . Other investigated activities include protein kinase inhibition (e.g., MK2, PIM kinases), and roles as mGluR1 and vasopressin receptor antagonists . As a synthetic intermediate, this compound serves as a versatile precursor for the synthesis of novel 1,2-dihydropyrrolo[1,2-a]pyrazin-1-one derivatives and other complex heterocyclic systems . Its reactivity allows for further functionalization and diversification, making it an essential tool for researchers exploring new chemical space in the development of therapeutic candidates. This product is intended for research purposes only.

Properties

IUPAC Name

methyl pyrrolo[1,2-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPPGBJSXRQULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrrolo[1,2-a]pyrazine-1-carboxylate typically involves a multi-step process. One common method includes the following steps :

    Cross-coupling Reaction: Pyrrole is reacted with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.

    Cyclization: Intramolecular cyclization of the propargylic derivatives is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired pyrrolo[1,2-a]pyrazine derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Cyclization and Ring Formation

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate serves as a precursor in cascade reactions to construct fused heterocycles. Key methods include:

  • Condensation-Cyclization with Active Methylene Compounds : Reaction with nitromethane, malononitrile, or alkyl malonates under basic conditions (e.g., K₂CO₃, Cs₂CO₃) yields 6,7-disubstituted indolizines or pyrrolo[1,2-a]pyrazines via a tandem condensation/cyclization/aromatization pathway .

  • Ammonium Acetate-Mediated Cyclization : Treatment with ammonium acetate in DMF at 80°C facilitates the formation of pyrrolo[1,2-a]pyrazine derivatives through enaminone intermediates, achieving yields up to 85% .

Table 1: Cyclization Reaction Conditions and Outcomes

SubstrateReagents/ConditionsProductYield (%)Source
2-Formyl-N-propargylpyrroleCs₂CO₃, DMSO, 25°CIndolizines60–75
EnaminonesNH₄OAc, Li₂CO₃, DMF, 80°CPyrrolo[1,2-a]pyrazines70–85

Friedel-Crafts Acylation and Functionalization

The ester group at position 1 participates in electrophilic substitutions:

  • Friedel-Crafts Acylation : Reacting with methyl chlorooxoacetate under anhydrous conditions introduces acyl groups at the α-position of the pyrrole ring. Subsequent hydrogenation (Pd/C, H₂) and aromatization (DDQ) yield 1,4-disubstituted derivatives .

  • Halogenation and Nitration : Bromination (NBS) or iodination (I₂, HNO₃) at the pyrazine ring proceeds regioselectively, enabling further cross-coupling reactions .

Reduction and Oxidation

  • Reduction : The nitrile group in intermediates derived from α-aminoacetonitriles is reduced using Pd-catalyzed hydrogenation (H₂, 50 psi) to form secondary amines, critical for subsequent cyclization .

  • Oxidation : Aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts dihydro intermediates into fully conjugated pyrrolopyrazines .

Gold-Catalyzed Annulation

Alkynyl-substituted derivatives undergo Au(I)-catalyzed 5-endo cyclization (e.g., Au(PPh₃)Cl/AgBF₄ in THF at 66°C) to form pyrrolodiketopiperazines, expanding applications in natural product synthesis .

Biological Activity-Driven Modifications

The compound’s ester moiety is leveraged for pharmacological optimization:

  • Antifungal Derivatives : Enaminone intermediates cyclized with NH₄OAc show enhanced activity against Candida spp. (MIC₉₀: 4–16 µg/mL), outperforming reference drugs like fluconazole .

  • Kinase Inhibitors : Bromination at position 7 enhances binding affinity to kinase active sites (ΔG: −8.2 kcal/mol) .

Scientific Research Applications

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate has a wide range of applications in scientific research, including :

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It exhibits various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.

    Industry: It is used in the development of pharmaceuticals and organic materials.

Mechanism of Action

The mechanism of action of methyl pyrrolo[1,2-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Bioactivity Diversity : While methyl carboxylate derivatives (target compound) primarily exhibit anti-inflammatory effects, diketopiperazine derivatives (e.g., hexahydro-3-(2-methylpropyl)-diones) demonstrate anti-cancer and herbicidal activities due to their rigid bicyclic structures .
  • Substituent Influence : The position of substituents dictates reactivity. For example, C1-methyl carboxylate enables regioselective acetylation at C8 in pyrrolo[1,2-a]pyrazines, whereas C1-methyl/C3-aryl substituents shift acetylation to C6 .
Chemical Reactivity
  • Acetylation/Formylation : Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate undergoes C8 acetylation when unsubstituted at C3, while C3-aryl substituents direct electrophilic attack to C6 . In contrast, Vilsmeier-Haack formylation consistently targets C6 regardless of substituents .
  • Ester Hydrolysis : The methyl carboxylate group can be hydrolyzed to carboxylic acids for enhanced solubility or further coupling reactions, a feature absent in dione derivatives .
Pharmacological Potential
  • Anti-Inflammatory vs. Cytotoxic: Methyl carboxylate derivatives (e.g., aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones) reduce inflammation without significant cytotoxicity , whereas diones (e.g., hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione) induce apoptosis in cancer cells .
  • Herbicidal Activity : Dione derivatives like maculosin-1 and maculosin-2 from Alternaria alternata share structural similarities with synthetic diones, suggesting conserved bioactivity .

Biological Activity

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biotechnology.

Chemical Structure and Synthesis

This compound features a fused pyrrole and pyrazine ring structure, contributing to its stability and reactivity. The synthesis typically involves multi-step processes including cross-coupling reactions and cyclization under specific conditions. For instance, pyrrole reacts with acyl (bromo)acetylenes in the presence of solid alumina, followed by the addition of propargylamine to yield the desired compound through intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. It has been shown to inhibit various bacterial strains and fungi. For example, studies demonstrate its effectiveness against Candida spp., with better binding energy compared to standard antifungal agents like simvastatin .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research indicates that it can inhibit nitric oxide overproduction in macrophages, thereby reducing inflammation . This mechanism is crucial for developing treatments for inflammatory diseases.

Antitumor Activity

This compound has demonstrated significant antitumor effects across various cancer cell lines. For instance, it has shown IC50 values ranging from 0.13 to 0.19 µM against A549 lung cancer cells and has been effective in inducing apoptosis in MDA-MB-231 breast cancer cells . The compound's ability to disrupt cellular signaling pathways by inhibiting kinase activity is a key factor in its antitumor efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits the activity of kinases by binding to their active sites, disrupting critical signaling pathways involved in cell proliferation and survival .
  • Oxidative Stress Modulation : The compound's antioxidant properties help mitigate oxidative stress within cells, further contributing to its protective effects against cellular damage .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityEffective against Candida spp. with superior binding energy compared to simvastatin .
Study 2Anti-inflammatory EffectsReduced NO production in RAW264.7 macrophages at 20 µM concentration .
Study 3Antitumor ActivityInduced apoptosis in MDA-MB-231 cells with IC50 values of 0.18 µM .

Q & A

Q. What are the common synthetic routes for Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate derivatives?

The synthesis typically involves:

  • N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to form the pyrrolo[1,2-a]pyrazine core .
  • Palladium-catalyzed C6 arylation with aryl bromides for diversifying the scaffold .
  • Catalyst-free one-pot methods using bromopyruvate or related reagents, enabling efficient cyclization without metal catalysts .

Q. How are pyrrolo[1,2-a]pyrazine derivatives characterized structurally?

Key techniques include:

  • GC-MS and FT-IR for functional group identification and purity assessment .
  • NMR spectroscopy (¹H, ¹³C) to resolve substituent positions and confirm cyclization .
  • X-ray crystallography (where applicable) for absolute configuration determination, particularly in natural product analogs .

Q. What functionalization strategies are used to modify the pyrrolo[1,2-a]pyrazine core?

Strategies include:

  • Electrophilic substitution (e.g., acetylation, formylation) at C6 or C8 positions, influenced by existing substituents .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction .
  • Cyclocondensation with amines or aldehydes to generate fused heterocycles .

Advanced Research Questions

Q. How do substituent positions influence regioselectivity in electrophilic reactions?

  • C8 acetylation dominates when the C1 position is unsubstituted, while C6 selectivity occurs with methyl or aryl groups at C1 .
  • Vilsmeier-Haack formylation favors C6 regardless of substituents, suggesting electronic over steric control .
  • Methodological insights: Substituent steric/electronic profiles must be mapped to predict reaction outcomes .

Q. What Structure-Activity Relationships (SAR) guide the design of bioactive derivatives?

  • Anti-inflammatory activity : Methyl substitution at C2 enhances potency, while aryl groups at C3 improve binding affinity .
  • Antimicrobial activity : Hydrophobic side chains (e.g., 2-methylpropyl) enhance membrane penetration, as seen in natural derivatives from Bacillus tequilensis .
  • Phytotoxicity : Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-diones with alkyl/aryl groups exhibit herbicidal activity via oxidative stress induction .

Q. How do microbial-derived pyrrolo[1,2-a]pyrazines compare to synthetic analogs in bioactivity?

  • Natural derivatives (e.g., hexahydro-3-(2-methylpropyl)) from Antarctic fungi or marine bacteria often show broader antimicrobial spectra due to evolutionary optimization .
  • Synthetic analogs allow precise SAR tuning (e.g., trifluoroacetylation for improved pharmacokinetics) but may lack the structural complexity of natural products .

Q. What challenges arise in achieving regioselective functionalization?

  • Competing reaction pathways : Simultaneous C6/C8 acetylation requires careful optimization of catalysts (e.g., TFA vs. TiCl₄) and temperature .
  • Steric hindrance : Bulky substituents at C1/C3 limit access to reactive sites, necessitating alternative strategies like tandem cyclization .

Q. What recent advances enable tandem cyclization for fused pyrrolo[1,2-a]pyrazines?

  • Iminium cyclization-Smiles rearrangement : Combines pyridinyloxyacetaldehyde and amines to form pyrido[2,3-e]pyrrolo[1,2-a]pyrazines, catalyzed by TFA or TiCl₄ .
  • Trifluoromethylthiolation-cyclization : Generates SCF₃-substituted pyrroloindolones via cascade reactions, expanding medicinal chemistry applications .

Methodological Considerations

  • Contradictions in synthesis : Catalyst-free methods vs. palladium-catalyzed routes highlight trade-offs between cost (catalyst-free) and selectivity (metal-catalyzed).
  • Bioactivity validation : Combine in vitro assays (e.g., MIC for antimicrobials) with metabolomic profiling (GC-MS) to correlate structural features with activity .

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